N-{5-[(4-Bromophenyl)methyl]-1,3-thiazol-2-YL}-2-(2-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-[(4-Bromophenyl)methyl]-1,3-thiazol-2-YL}-2-(2-methylphenoxy)acetamide is a useful research compound. Its molecular formula is C19H17BrN2O2S and its molecular weight is 417.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
- A study by Wu et al. (2017) discussed the synthesis and evaluation of similar thiazolyl acetamide derivatives for antitumor activities. They found that compounds like 6a exhibited significant antiproliferative activity against human cervical and lung cancer cell lines (Wu et al., 2017).
Antibacterial and Antifungal Activities
- Rezki (2016) synthesized N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides and found them to have promising antimicrobial activities against various bacterial and fungal strains (Rezki, 2016).
- The research by Saravanan et al. (2010) on novel thiazole derivatives including N-(benzo[d]thiazol-2-yl) acetamides showed significant anti-bacterial and anti-fungal activities (Saravanan et al., 2010).
Enzyme Inhibition
- Abbasi et al. (2018) investigated N-(5-Methyl-1,3-Thiazol-2-yl)-2-{[5-((Un)Substituted- Phenyl)1,3,4-Oxadiazol-2-yl]Sulfanyl}acetamides for their enzyme inhibitory activity against acetylcholinesterase, butyrylcholinesterase, α-glucosidase, and urease (Abbasi et al., 2018).
Photophysical Properties
- A study by Balijapalli et al. (2017) provided insights into the photophysical properties of amide hydrogen bonded N-(benzo[d]thiazol-2-yl) acetamide crystals. They analyzed the nature of assemblies characteristic to the substituent in the benzothiazole moiety (Balijapalli et al., 2017).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent inhibitory activity againstM. tuberculosis .
Mode of Action
It’s known that benzothiazole derivatives interact with their targets and cause changes that lead to the inhibition of the target organism .
Biochemical Pathways
Benzothiazole derivatives are known to affect various pathways in their target organisms, leading to their inhibitory effects .
Pharmacokinetics
Thiazole derivatives are known to have diverse biological activities and can be designed to have favorable pharmacokinetic properties .
Result of Action
tuberculosis, indicating that they have significant effects at the molecular and cellular levels .
Action Environment
The design and development of thiazole derivatives take into account various factors, including environmental conditions .
Properties
IUPAC Name |
N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O2S/c1-13-4-2-3-5-17(13)24-12-18(23)22-19-21-11-16(25-19)10-14-6-8-15(20)9-7-14/h2-9,11H,10,12H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDJLNUBRJYKLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.